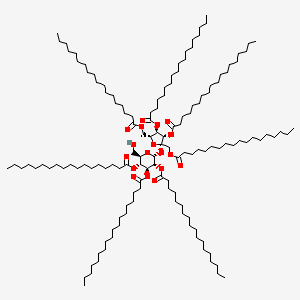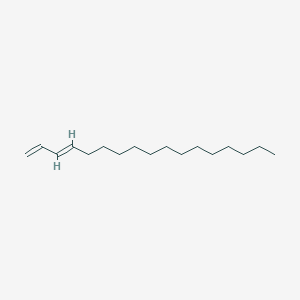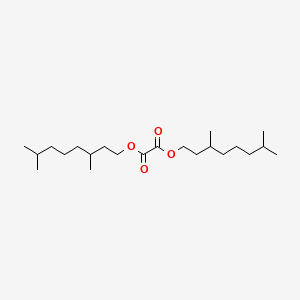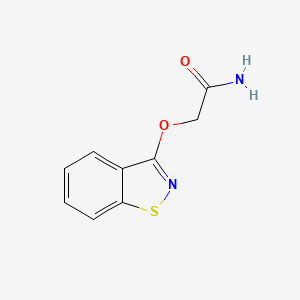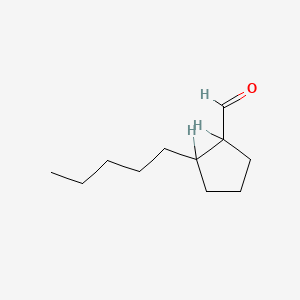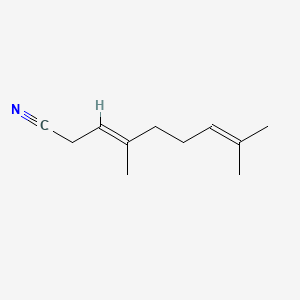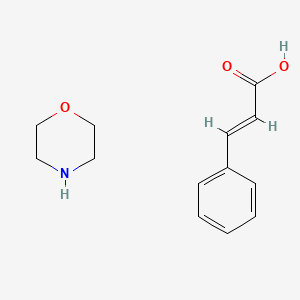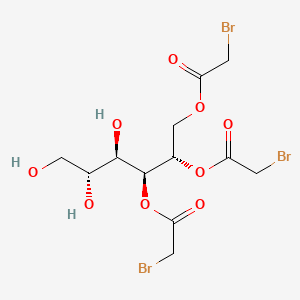
3-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 62772 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 62772 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as halogenation, oxidation, and substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 62772 is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production methods are designed to be cost-effective while minimizing environmental impact.
化学反応の分析
Types of Reactions
NSC 62772 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 62772 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 62772 typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions often require the presence of a solvent like tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of NSC 62772 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
NSC 62772 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: NSC 62772 is investigated for its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of NSC 62772 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
NSC 62772 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 62772 but differs in its specific applications and biological activity.
NSC 181339-01: Another compound used in pharmaceutical research, it has a different mechanism of action and therapeutic potential compared to NSC 62772.
特性
CAS番号 |
10129-58-5 |
|---|---|
分子式 |
C9H12INO2 |
分子量 |
293.10 g/mol |
IUPAC名 |
ethyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KLLSDAQBTYVXBJ-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


